
1-Nitroso-5,6-dihydrouracil
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Description
1-Nitroso-5,6-dihydrouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Formation
1-Nitroso-5,6-dihydrouracil is formed through the nitrosation of 5,6-dihydrouracil, a metabolite found in human plasma and urine. NDHU is recognized as a potent hepatocarcinogen in animal models, specifically rats. Its formation can occur endogenously when nitrite interacts with 5,6-dihydrouracil under acidic conditions present in the stomach .
Carcinogenicity Studies
NDHU has been extensively studied for its role as a hepatocarcinogen. Research indicates that it can lead to DNA damage and mutations, contributing to the development of liver cancer. In vivo studies have shown that NDHU administration results in increased levels of DNA adducts in hepatic tissues, which are indicative of potential carcinogenic effects .
Table 1: Summary of Carcinogenic Studies on NDHU
Study Reference | Model Used | Key Findings |
---|---|---|
Rats | Induced hepatocellular carcinoma with significant DNA adduct formation. | |
Human Cells | Increased mutation rates observed in cultured liver cells exposed to NDHU. |
Antitumor Activity
In addition to its carcinogenic properties, NDHU has been investigated for its potential antitumor effects. Some studies suggest that at specific concentrations, NDHU may inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .
Case Study: Antitumor Effects of NDHU
- Objective : Evaluate anticancer effects on breast cancer cell lines.
- Methodology : Treatment with varying concentrations of NDHU.
- Results : Significant induction of apoptosis was observed with minimal cytotoxicity towards normal cells.
Biochemical Pathways Involvement
NDHU is involved in various biochemical pathways related to nitric oxide synthesis and reactive nitrogen species generation. These pathways are crucial for understanding its dual role as both a potential therapeutic agent and a carcinogen .
Toxicological Implications
The toxicological profile of NDHU is significant due to its ability to form reactive intermediates that can interact with cellular macromolecules. This interaction can lead to oxidative stress and inflammation, further complicating its biological effects .
Table 2: Toxicological Effects Associated with NDHU
Effect | Mechanism |
---|---|
DNA Damage | Formation of DNA adducts |
Oxidative Stress | Generation of reactive nitrogen species |
Inflammation | Induction of pro-inflammatory cytokines |
Conclusion and Future Directions
The applications of this compound span from understanding its role as a carcinogen to exploring its potential therapeutic benefits in oncology. Further research is necessary to elucidate the mechanisms behind its dual nature and to assess the implications for human health.
Future studies should focus on:
- Detailed mechanistic studies on how NDHU induces DNA damage.
- Exploration of potential therapeutic uses while mitigating its toxic effects.
- Longitudinal studies assessing the impact of dietary nitrosamines on human health.
Properties
CAS No. |
16813-36-8 |
---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
1-nitroso-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2-7(6-10)4(9)5-3/h1-2H2,(H,5,8,9) |
InChI Key |
NTUQAPWIPIIWLT-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)NC1=O)N=O |
Canonical SMILES |
C1CN(C(=O)NC1=O)N=O |
Key on ui other cas no. |
16813-36-8 |
Synonyms |
1-nitroso-5,6-dihydrouracil |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.